molecular formula C16H21ClN2O B2927626 cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride CAS No. 2034263-88-0

cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride

Cat. No. B2927626
CAS RN: 2034263-88-0
M. Wt: 292.81
InChI Key: WSCZVVUDIDORSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2O and its molecular weight is 292.81. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Cyclopropyl compounds are used in the synthesis of various heterocyclic compounds. For instance, Dalai et al. (2006) described the use of cyclopropylideneacetate in the synthesis of tetrahydroquinazolinone derivatives through Michael addition and cyclopropyl to cyclobutyl ring enlargement processes (Dalai et al., 2006).

  • Antibacterial Applications : Some cyclopropyl derivatives, such as ciprofloxacin, exhibit antibacterial properties. Li et al. (2006) discussed the zwitterionic nature of ciprofloxacin in its solid state, highlighting its potential in antimicrobial applications (Li et al., 2006).

  • Enantioselective Hydrogenation of Ketones : Cycloalkyl-substituted aminophosphine phosphinites, derived from compounds like cyclopropylmethanol, are utilized in the enantioselective hydrogenation of ketones. Pasquier et al. (2000) discussed the synthesis and application of these ligands in catalysis (Pasquier et al., 2000).

  • Bioreductively Activated Antitumor Agents : Cyclopropyl substituents in indoloquinones have been studied for their effectiveness against hypoxic cells in vitro, suggesting their potential use in antitumor therapies. Naylor et al. (1997) discussed the significance of cyclopropyl substituents in enhancing the efficacy of these compounds (Naylor et al., 1997).

  • Antimalarial Agents : Compounds containing cyclopropyl groups have been synthesized and evaluated for their effectiveness against malaria. Lutz and Sanders (1976) explored the synthesis and curative properties of certain cyclopropyl quinoline derivatives against P. berghei in mice (Lutz & Sanders, 1976).

  • Synthesis of Fused Oxazoline–Azetidinones : Wolfe et al. (1975) reported on the synthesis of fused oxazoline–azetidinones using anhydropenicillin, which involves cyclopropyl intermediates. These compounds have potential applications in the development of new pharmaceuticals (Wolfe et al., 1975).

  • Synthesis of Nonproteinogenic Amino Acid Derivatives : Cyclopropyl groups are used in the synthesis of constrained amino acid derivatives, as demonstrated by Czombos et al. (2000) in their work on tetrahydroisoquinoline derivatives (Czombos et al., 2000).

properties

IUPAC Name

cyclopropyl-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c19-16(13-5-6-13)18-10-15(11-18)17-8-7-12-3-1-2-4-14(12)9-17;/h1-4,13,15H,5-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCZVVUDIDORSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride

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